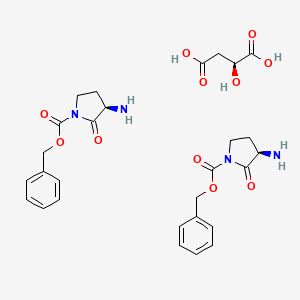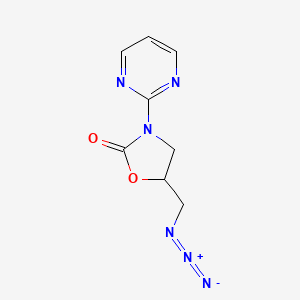
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an azidomethyl group, a pyrimidinyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of a suitable pyrimidinyl precursor with an azidomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one depends on its application. In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling, where the compound selectively reacts with target molecules without interfering with native biological processes.
類似化合物との比較
Similar Compounds
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
5-(Azidomethyl)-3-(quinolin-2-yl)-1,3-oxazolidin-2-one: Contains a quinolinyl group, offering different electronic properties.
Uniqueness
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of the pyrimidinyl group, which can engage in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and bioorthogonal applications.
特性
CAS番号 |
824933-20-2 |
|---|---|
分子式 |
C8H8N6O2 |
分子量 |
220.19 g/mol |
IUPAC名 |
5-(azidomethyl)-3-pyrimidin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N6O2/c9-13-12-4-6-5-14(8(15)16-6)7-10-2-1-3-11-7/h1-3,6H,4-5H2 |
InChIキー |
TVUHYXWGRXQZHB-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=NC=CC=N2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

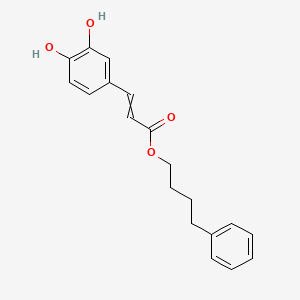
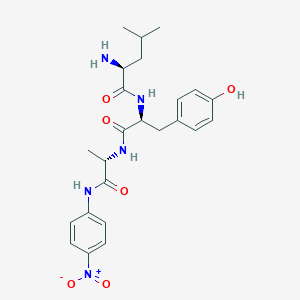
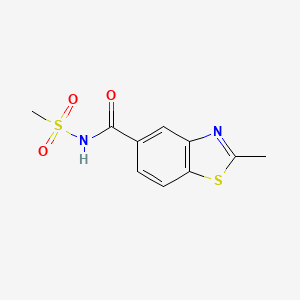
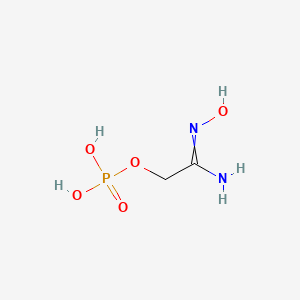
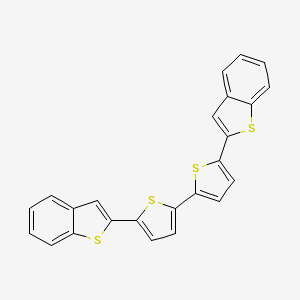

![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
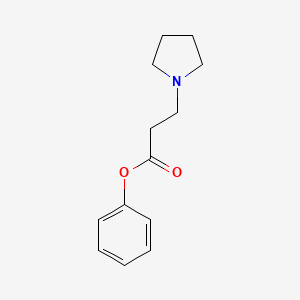
![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)
